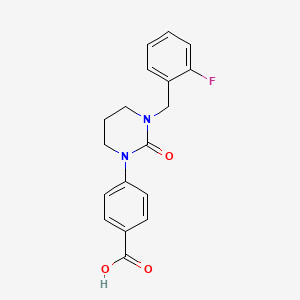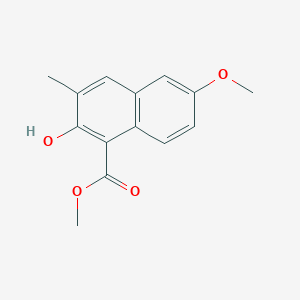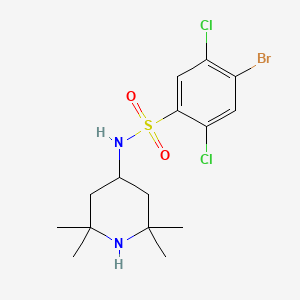
4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a complex organic compound with a unique structure that includes bromine, chlorine, and a piperidine ring
Vorbereitungsmethoden
The synthesis of 4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-bromo-2,5-dichloroaniline, which can be synthesized from 2,4-dichloroacetanilide via deprotection, followed by bromination with N-bromosuccinimide . The next step involves the sulfonation of the aniline derivative to introduce the benzenesulfonamide group. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction.
Analyse Chemischer Reaktionen
4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can also participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide for bromination and various sulfonating agents for introducing the sulfonamide group. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide include:
4-bromo-2,6-dichloroaniline: A precursor in the synthesis of the target compound.
4-bromo-2,6-dichloropyridine: A structurally similar compound with different chemical properties.
Eigenschaften
Molekularformel |
C15H21BrCl2N2O2S |
|---|---|
Molekulargewicht |
444.2 g/mol |
IUPAC-Name |
4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H21BrCl2N2O2S/c1-14(2)7-9(8-15(3,4)20-14)19-23(21,22)13-6-11(17)10(16)5-12(13)18/h5-6,9,19-20H,7-8H2,1-4H3 |
InChI-Schlüssel |
KRQBJWXZPHQXNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2Cl)Br)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


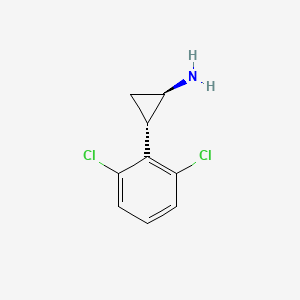
![4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13364556.png)
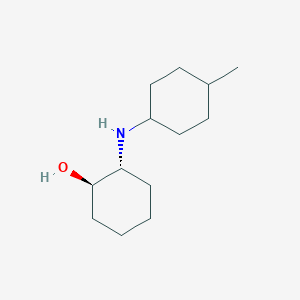
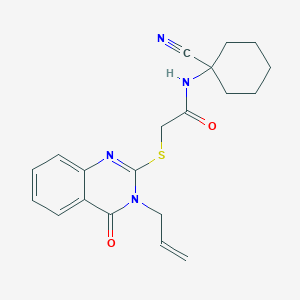
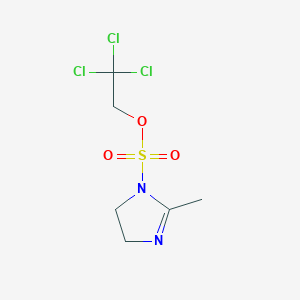
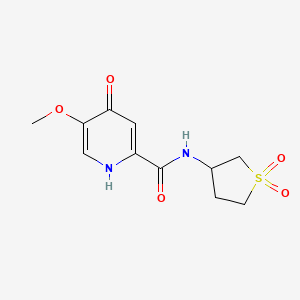
![[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364598.png)
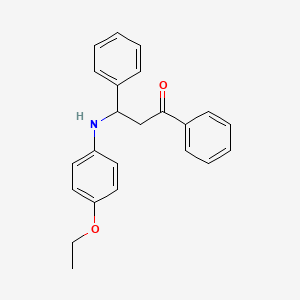
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364607.png)
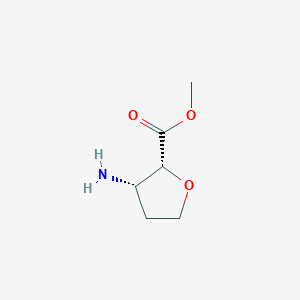

![3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13364629.png)
